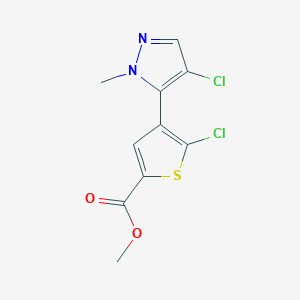

Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

説明

Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with chlorine atoms at positions 4 and 5, a methyl ester group at position 2, and a 4-chloro-1-methylpyrazole moiety at position 4.

特性

IUPAC Name |

methyl 5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-14-8(6(11)4-13-14)5-3-7(10(15)16-2)17-9(5)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOYCAWGCFHORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

5-クロロ-4-(4-クロロ-1-メチル-1H-ピラゾール-5-イル)チオフェン-2-カルボン酸メチルの合成は、通常、触媒の存在下で5-クロロ-4-(4-クロロ-1-メチル-1H-ピラゾール-5-イル)チオフェン-2-カルボン酸とメタノールを反応させることから始まります。 反応は還流条件下で行われ、完全なエステル化が保証されます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫性と品質を確保するために、高純度試薬と制御された反応条件の使用が含まれます。 反応混合物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

科学研究での応用

5-クロロ-4-(4-クロロ-1-メチル-1H-ピラゾール-5-イル)チオフェン-2-カルボン酸メチルは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について調査されています。

医学: 特に新しい治療薬の設計において、創薬における潜在的な用途について研究されています。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate, in antimicrobial applications. These compounds have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related compounds indicate strong antimicrobial properties, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .

Anticancer Properties

Research has demonstrated that compounds featuring the pyrazole moiety exhibit promising anticancer activities. For instance, derivatives have been tested against multiple cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range. Specifically, compounds similar to this compound have been associated with inhibition of key cancer-related pathways such as Aurora-A kinase and have shown effectiveness against cell lines like MCF7 and A549 .

Agricultural Applications

Pesticidal Activity

The structural characteristics of this compound make it a candidate for development as a pesticide. Pyrazole derivatives have been evaluated for their ability to act against agricultural pests and pathogens, contributing to integrated pest management strategies. The compound's efficacy in disrupting pest life cycles could lead to its use in formulations aimed at reducing crop damage while minimizing environmental impact .

Synthesis and Chemical Reactions

Multicomponent Reactions

The synthesis of this compound often involves multicomponent reactions (MCRs), which are valued for their efficiency in creating complex molecules from simpler precursors. This method not only enhances yield but also reduces waste, aligning with green chemistry principles. Recent advancements in MCR techniques have facilitated the rapid development of libraries of pyrazole derivatives for screening in drug discovery .

Data Tables and Case Studies

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, particularly on MCF7 cells, with an IC50 value of approximately 3.79 µM. This study underscores the compound's potential as a lead structure for further drug development targeting cancer therapeutics .

作用機序

類似化合物の比較

類似化合物

5-クロロ-4-(4-クロロ-1-メチル-1H-ピラゾール-5-イル)チオフェン-2-カルボン酸: 構造は似ていますが、エステル基ではなくカルボン酸基を持っています。

N-((S)-1-アミノ-3-(3-フルオロフェニル)プロパン-2-イル)-5-クロロ-4-(4-クロロ-1-メチル-1H-ピラゾール-5-イル)チオフェン-2-カルボキサミド: アミド基と追加の官能基が含まれています.

独自性

5-クロロ-4-(4-クロロ-1-メチル-1H-ピラゾール-5-イル)チオフェン-2-カルボン酸メチルは、その官能基の特定の組み合わせにより、独特の化学的および生物学的特性を付与しています。 そのエステル基は容易な修飾を可能にし、合成化学において汎用性の高い中間体となっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ primarily in functional groups and heterocyclic cores:

- Amide Derivatives :

- GSK 2141795 (NSC 767034) : Replaces the methyl ester with a difluorophenyl-substituted amide group, resulting in a furancarboxamide structure. This modification enhances target affinity, as evidenced by its classification as a pan-AKT inhibitor with applications in cancer therapy .

- Compound B (Hydrochloride Salt) : Features a thiophenecarboxamide core with a hydrochloride salt, improving solubility and bioavailability. It is used in treating steroid-responsive dermatoses and arthritis .

- Halogen-Substituted Analogs :

- Isostructural chloro (compound 4) and bromo (compound 5) thiazole derivatives (from ) demonstrate that halogen substitution impacts intermolecular interactions and crystallographic packing. Chloro derivatives often exhibit higher stability and binding specificity compared to bromo or fluoro analogs .

Functional Group Impact on Physicochemical Properties

- Methyl Ester vs. Amides, such as GSK 2141795, benefit from hydrogen-bonding capabilities, improving target engagement .

- Salt Forms :

Hydrochloride salts (e.g., Compound B) show superior solubility profiles, critical for topical formulations in dermatological applications .

Therapeutic Implications

- Kinase Inhibition :

Amide analogs like GSK 2141795 and Afuresertib () inhibit AKT pathways, a mechanism leveraged in cancer therapy. The methyl ester variant may act as a prodrug, requiring metabolic activation to the carboxylic acid for efficacy . - Dermatological Applications :

Compound B’s topical efficacy in steroid-responsive dermatoses suggests that the thiophene core and chloro-pyrazole moiety are critical for anti-inflammatory activity. The methyl ester’s stability in formulations could offer advantages in shelf life .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Halogen Substitution Effects in Isostructural Analogs ()

| Compound | Halogen (R) | Crystal Symmetry | Key Observation |

|---|---|---|---|

| 4 | Chloro | Triclinic, P ī | Planar structure; enhanced stability |

| 5 | Bromo | Triclinic, P ī | Slight conformational distortion |

生物活性

Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate (CAS: 1956380-44-1) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C10H8Cl2N2O2S

- Molecular Weight : 293.15 g/mol

- CAS Number : 1956380-44-1

The compound features a thiophene ring substituted with a pyrazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |

These results indicate that the compound has strong bactericidal effects, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties, which have been assessed through various assays measuring the inhibition of pro-inflammatory cytokines. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Table 2: Anti-inflammatory Activity

| Assay | IC50 Value (μM) |

|---|---|

| NF-kB Inhibition | 15.3 |

| COX Enzyme Inhibition | 12.7 |

The IC50 values suggest that this compound is a potent inhibitor of inflammatory responses, potentially useful in treating conditions characterized by chronic inflammation .

Cytotoxicity and Cancer Research

In cancer research, the compound has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.3 |

These findings highlight the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited biofilm formation and reduced bacterial load in infected tissues, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in a model of acute inflammation induced by lipopolysaccharides (LPS). The findings revealed that treatment with the compound reduced edema and inflammatory cytokine levels significantly compared to control groups, underscoring its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate, and how is purity validated?

- Synthetic Routes : Cyclocondensation of intermediates like ethyl acetoacetate with substituted hydrazines is a key step, followed by functionalization via chlorination and esterification . Phosphorus oxychloride (POCl₃) is often used for cyclization at elevated temperatures (e.g., 120°C) .

- Purity Validation : Analytical techniques include IR spectroscopy (to confirm carbonyl and amine groups), ¹H/¹³C NMR (to verify substituent positions), and HPLC for quantitative purity assessment .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Spectroscopy : IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹), while NMR resolves substituent regiochemistry (e.g., pyrazole proton splitting patterns) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and molecular packing. Monoclinic systems (e.g., space group P2₁/c) are common for pyrazole-thiophene hybrids .

Advanced Research Questions

Q. How do structural modifications to the pyrazole or thiophene rings influence AKT inhibitory activity?

- Structure-Activity Relationship (SAR) : Chlorine at the 4-position of the pyrazole ring enhances hydrophobic interactions with AKT's ATP-binding pocket. Substituting the thiophene carboxylate with bulkier groups (e.g., amides) improves selectivity but may reduce solubility .

- Methodology : Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values. Compare crystallographic data (e.g., Protein Data Bank entries) of ligand-bound AKT complexes to identify critical binding motifs .

Q. How can researchers resolve contradictions between crystallographic data and computational docking models?

- Refinement Strategies : Re-examine SHELXL refinement parameters (e.g., displacement factors, hydrogen bonding networks) to address electron density mismatches. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) for optimized geometries .

- Case Study : Discrepancies in β-sheet interactions in AKT-ligand complexes may arise from solvent exclusion in SC-XRD versus solvated MD simulations .

Q. What strategies improve aqueous solubility without compromising target affinity?

- Approach : Introduce polar groups (e.g., hydroxyl, amine) to the methyl ester moiety or replace it with a morpholine ring. Evaluate solubility via shake-flask assays (pH 7.4) and permeability using Caco-2 cell models .

- Trade-offs : While PEGylation enhances solubility, it may sterically hinder binding. Microsomal stability assays (e.g., human liver microsomes) guide optimal modifications .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。